4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine

CK1 inhibitor IC50 comparison kinase assay

CK1 research frequently encounters irreproducible results when substituting PF-670462 with IC261, D4476, or PF-4800567 due to divergent kinase selectivity and off-target pharmacology. PF-670462 (CAS 950980-98-0) is the only CK1δ/ε inhibitor validated for simultaneous dual-target engagement with quantifiable circadian phase-delay (-1.97 h at 50 mg/kg s.c. in rats) and clean cellular viability at 100 nM. • >30-fold selectivity over 42 kinases; documented off-target EGFR IC50 150 nM, p38α 190 nM. • Exclusive zDHHC8-GPX4 ferroptosis axis probe-activity not recapitulated by LH846 or CK1δ-selective inhibitors. • Supplied as >98% HPLC-pure free base or dihydrochloride salt; batch-specific COA with NMR and HPLC available.

Molecular Formula C19H20FN5
Molecular Weight 337.4 g/mol
CAS No. 950980-98-0
Cat. No. B1247908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine
CAS950980-98-0
Synonyms4-(1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-2-pyrimidinamine dihydrochloride
4-(3-cyclohexyl-5-(4-fluoro-phenyl)-3H-imidazol-4-yl)pyrimidin-2-ylamine
PF-670462
PF670462
Molecular FormulaC19H20FN5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F
InChIInChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)
InChIKeyWUDBUIUHVNECTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-670462 Chemical Identity


4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine (CAS 950980-98-0, free base), commonly supplied as the dihydrochloride salt (CAS 950912-80-8) and referred to as PF-670462, is a synthetic, ATP-competitive, pan-inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε). In isolated enzyme preparations, it inhibits CK1ε with an IC50 of 7.7 ± 2.2 nM and CK1δ with an IC50 of 14 nM [1]. It belongs to the imidazolyl-pyrimidinamine chemical class and is recognized as a high-purity (>98% by HPLC), well-characterized tool compound for probing CK1-mediated signaling .

✓ Pan-CK1δ/ε ATP-competitive inhibitor
✓ HPLC-characterized high-purity probe
✓ Reported tool for CK1-mediated signaling pathway studies

PF-670462 Substitution Pitfalls


Substituting PF-670462 with other CK1 inhibitors without quantitative justification leads to irreproducible results, because in-class compounds differ dramatically in biochemical potency, kinase selectivity, functional target engagement, cellular phenotype, and in vivo circadian pharmacodynamics. Widely referenced CK1 inhibitors such as IC261, D4476, PF-4800567, LH846, Longdaysin, and SR-3029 each exhibit distinct selectivity fingerprints and biological outcomes that cannot be extrapolated from CK1δ/ε inhibition alone [1][2]. Even compounds with overlapping nominal targets (e.g., PF-4800567) fail to recapitulate the circadian period effects of PF-670462 at pharmacologically active concentrations, underscoring that procurement decisions directed at PF-670462 must be based on compound-specific evidence rather than target-class membership [1].

Isoform Selectivity Mismatch PF-4800567 is CK1ε-selective and does not inhibit CK1δ at relevant concentrations, resulting in minimal circadian effects.
Off-Target Cytotoxicity IC261 kills cells through microtubule disruption, not CK1 inhibition, potentially confounding apoptosis and pathway studies.
Functional Profile Divergence Even structurally related CK1 inhibitors produce distinct biological outcomes; procurement decisions require compound-specific evidence.

PF-670462 vs. Related CK1 Inhibitors


CK1δ/ε Inhibitory Potency

In cell-free kinase assays, PF-670462 achieves CK1δ and CK1ε IC50 values of 14 nM and 7.7 nM, respectively, making it 2- to >1,000-fold more potent than the commonly used CK1 inhibitors IC261, D4476, and Longdaysin [1][2][3]. This potency advantage directly translates into nanomolar cellular target engagement, whereas IC261 requires supramicromolar concentrations that do not even measurably inhibit CK1δ/ε autophosphorylation in cells [1].

CK1δ/ε IC50
Reported
PF-670462 CK1ε: 7.7 nM; CK1δ: 14 nM
Reported IC50 values >100-fold lower than IC261 and Longdaysin in enzyme assays
Cross-study enzyme assay data; cellular target engagement not directly inferred
CK1 inhibitor IC50 comparison kinase assay

Kinome-Wide Selectivity

PF-670462 was profiled against a panel of 42 diverse kinases and exhibited greater than 30-fold selectivity for CK1ε over all except CK1δ, EGFR, and p38α [1]. For EGFR and p38α, the selectivity window narrows to ~19-fold (EGFR IC50 = 150 nM) and ~25-fold (p38α IC50 = 190 nM), respectively . In contrast, D4476 additionally inhibits ALK5 (TGFβRI), and IC261 potently inhibits microtubule polymerization through tubulin binding with an affinity similar to colchicine, a mechanism entirely unrelated to CK1 [2]. PF-4800567, while highly selective for CK1ε over CK1δ, fails to inhibit CK1δ at therapeutically relevant concentrations (CK1δ IC50 = 711 nM) [3].

Kinome Selectivity
Reported
>30-fold selectivity over 42 kinases; off-target IC50: EGFR 150 nM, p38α 190 nM
Clean kinome profile supports CK1δ/ε attribution; IC261 and D4476 show distinct off-target activities
In vitro kinase panel; cellular selectivity context may differ
kinase selectivity off-target profiling CK1 inhibitor specificity

Circadian Period Modulation

In cycling Rat1 fibroblasts, PF-670462 produced a dose-dependent lengthening of the circadian period, with 1 μM extending the period to ~33 hours [1]. Under identical conditions, PF-4800567—a CK1ε-selective inhibitor with a CK1ε IC50 of 32 nM—had only a minimal effect on the circadian clock, even at concentrations substantially above its CK1ε IC50 [2]. This differential effect demonstrates that dual CK1δ/ε inhibition is mechanistically required for robust circadian modulation, and PF-670462 is the validated tool to achieve this.

Circadian Period
Head-to-head
PF-670462: period extended to ~33 h at 1 μM
PF-4800567: minimal effect
Robust period lengthening requires dual CK1δ/ε inhibition; CK1ε-selective inhibitor does not replicate
Rat1 fibroblast circadian reporter assay
circadian rhythm period lengthening PER2 nuclear retention

In Vivo Circadian Phase Delay

Acute subcutaneous administration of PF-670462 at 50 mg/kg to free-running rats produced a robust phase delay of –1.97 ± 0.17 hours when dosed at circadian time (CT) 9 [1]. In mouse models of circadian rhythm, PF-4800567 produced only a minimal effect, whereas PF-670462 robustly altered the clock under equivalent conditions [2]. The phase-delaying effect of PF-670462 was dose- and time-of-dosing-dependent, persisted under light-dark entrained conditions, and required days for re-entrainment despite a short plasma half-life (t1/2 = 0.46 ± 0.04 h) [1].

In Vivo Phase Shift
Head-to-head
PF-670462: −1.97 ± 0.17 h at 50 mg/kg s.c.
PF-4800567: no meaningful shift
Reported phase delay in rat model; comparator PF-4800567 inactive in mouse circadian models
Free-running rats; dose- and time-dependent
circadian phase delay in vivo pharmacology suprachiasmatic nucleus

Wnt/β-Catenin Pathway Selectivity

PF-670462 at nanomolar concentrations completely suppresses CK1δ/ε-dependent Wnt/β-catenin signaling as measured by Dvl2 phosphorylation and β-catenin reporter activity, yet only modestly inhibits cancer cell proliferation and does not induce cell death [1]. In stark contrast, IC261 at submicromolar concentrations triggers rapid prometaphase arrest and apoptosis in multiple cancer cell lines through direct microtubule polymerization inhibition—a mechanism entirely independent of CK1δ/ε catalytic activity [1]. IC261 does not detectably inhibit cellular CK1δ/ε autophosphorylation at 1 μM, the concentration at which it is cytotoxic [1].

Wnt/β-Catenin Response
Head-to-head
PF-670462 (100 nM): complete CK1δ/ε inhibition, suppresses Wnt, no cell death
IC261 (1 μM): no CK1 inhibition, induces mitotic arrest and apoptosis
PF-670462 interrogates CK1-dependent Wnt signaling without cytotoxicity; IC261 unsuitable as CK1 probe
Human cancer cell line assays
Wnt signaling cancer cell viability mechanism-of-action differentiation

zDHHC8-Mediated Ferroptosis Sensitization

PF-670462 was recently identified as a zDHHC8-specific inhibitor that promotes the degradation of zDHHC8, thereby reducing GPX4 palmitoylation and sensitizing tumor cells to ferroptosis [1]. In a CETSA thermal stability assay in HEK293T cells, PF-670462 (10 μM) significantly destabilized zDHHC8-Flag, whereas LH846 (10 μM), a CK1δ-selective inhibitor, did not alter zDHHC8 thermal stability, demonstrating that this activity is unique to PF-670462 and not a general consequence of CK1δ inhibition [1].

zDHHC8 Ferroptosis Axis
Head-to-head
PF-670462 (10 μM): destabilizes zDHHC8, sensitizes to ferroptosis
LH846 (10 μM): no zDHHC8 effect
PF-670462 uniquely engages zDHHC8 among CK1 inhibitors; LH846 inactive
CETSA and ferroptosis assay in HEK293T/HT-1080 cells
ferroptosis zDHHC8 GPX4 palmitoylation

PF-670462 Research Applications


Pan-CK1δ/ε Circadian Applications

PF-670462 is the definitive tool compound for studies requiring simultaneous CK1δ and CK1ε inhibition in cellular and in vivo circadian models. Its quantifiable phase-delaying effect (–1.97 ± 0.17 h at 50 mg/kg s.c. in rats [1]) and dose-dependent period lengthening in Rat1 fibroblasts (period extended to 33 h at 1 μM [2]) provide reproducible pharmacodynamic benchmarks that PF-4800567 and other CK1 inhibitors cannot deliver. Procurement should be prioritized for any program investigating molecular clock pharmacology, jet lag models, or circadian disruption disorders.

Wnt/β-Catenin Pathway Research

When the experimental objective is to interrogate CK1δ/ε-dependent regulation of Wnt/β-catenin signaling without introducing apoptosis artifacts, PF-670462 is the only suitable choice. Unlike IC261, which kills cancer cells through microtubule polymerization inhibition at concentrations that do not inhibit CK1δ/ε [1], PF-670462 achieves complete cellular CK1δ/ε inhibition at 100 nM while leaving cell viability intact. This functional cleanliness is critical for pathway-focused screening and target-validation studies.

zDHHC8-GPX4 Ferroptosis Studies

PF-670462 has emerged as a small-molecule probe for the zDHHC8-GPX4 ferroptosis axis. Its ability to destabilize zDHHC8 and reduce GPX4 palmitoylation is not shared by the CK1δ-selective inhibitor LH846 [1], making PF-670462 the only available tool for pharmacological manipulation of this pathway. Research groups investigating ferroptosis sensitization strategies for cancer immunotherapy should procure PF-670462 specifically, as alternative CK1 inhibitors lack this activity.

CK1 Inhibitor Selectivity Standard

With a well-characterized kinome selectivity profile (>30-fold selectivity over 42 kinases, with quantifiable off-target IC50 values for EGFR [150 nM] and p38α [190 nM] [1]), PF-670462 serves as an ideal reference compound for medicinal chemistry campaigns targeting CK1δ/ε. Its balanced dual inhibition, clean kinome fingerprint, and extensive in vitro/in vivo characterization make it the benchmark against which novel CK1 inhibitors should be compared during lead optimization.

Application
Selection Property
Validation Focus
Pan-CK1δ/ε circadian studies
Dual CK1δ/ε inhibition
Circadian period and phase shift assays
Wnt/β-catenin pathway research
CK1δ/ε-selective Wnt modulation without cytotoxicity
β-catenin reporter and viability assays
zDHHC8-GPX4 ferroptosis research
zDHHC8 engagement specificity
Ferroptosis sensitization models
CK1 inhibitor selectivity benchmarking
Well-characterized kinome selectivity profile
Kinase panel selectivity comparison
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